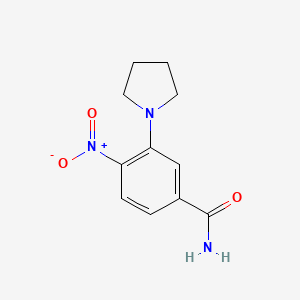

4-Nitro-3-(pyrrolidin-1-yl)benzamide

Descripción

4-Nitro-3-(pyrrolidin-1-yl)benzamide is a nitro-substituted benzamide derivative featuring a pyrrolidine ring at the meta position relative to the nitro group. The nitro group (-NO₂) and pyrrolidine moiety contribute to its electronic and steric properties, influencing its reactivity and interactions with biological targets.

Propiedades

IUPAC Name |

4-nitro-3-pyrrolidin-1-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O3/c12-11(15)8-3-4-9(14(16)17)10(7-8)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2,(H2,12,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKHJYBLKEKQABA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C=CC(=C2)C(=O)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20731627 | |

| Record name | 4-Nitro-3-(pyrrolidin-1-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20731627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917909-54-7 | |

| Record name | 4-Nitro-3-(pyrrolidin-1-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20731627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitro-3-(pyrrolidin-1-yl)benzamide typically involves the following steps:

Nitration of Benzamide: The starting material, benzamide, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4-position.

Pyrrolidinyl Substitution: The nitrated benzamide is then subjected to a substitution reaction with pyrrolidine under basic conditions, typically using a strong base like sodium hydride or potassium carbonate, to introduce the pyrrolidinyl group at the 3-position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Types of Reactions:

Oxidation: The nitro group can undergo reduction to form an amino group under catalytic hydrogenation conditions.

Substitution: The benzamide core can participate in various substitution reactions, such as halogenation or alkylation, depending on the reagents used.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Substitution: Halogenation using reagents like N-bromosuccinimide (NBS) or alkylation using alkyl halides.

Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.

Major Products:

Reduction: 4-Amino-3-(pyrrolidin-1-yl)benzamide.

Substitution: Various halogenated or alkylated derivatives of the benzamide core.

Hydrolysis: 4-Nitrobenzoic acid and pyrrolidine.

Aplicaciones Científicas De Investigación

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Potential use as a lead compound for drug development targeting specific enzymes or receptors.

Industry: Utilized in the development of novel materials or as an intermediate in the synthesis of other valuable compounds.

Mecanismo De Acción

The mechanism of action of 4-Nitro-3-(pyrrolidin-1-yl)benzamide is not fully elucidated, but it is believed to interact with specific molecular targets, such as enzymes or receptors, through its nitro and pyrrolidinyl groups. These interactions may modulate the activity of the target proteins, leading to various biological effects. Further research is needed to fully understand the pathways involved.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table and analysis compare 4-Nitro-3-(pyrrolidin-1-yl)benzamide with two closely related pyrrolidine-containing benzamide derivatives studied for antimicrobial activity:

Key Observations:

Structural Variations: this compound lacks the imino-benzyl linkage and dioxo-pyrrolidine group present in compounds [3D] and [3A]. The 2,5-dioxo-pyrrolidine moiety in [3D] and [3A] introduces hydrogen-bonding capabilities, which may improve target binding but also increase metabolic instability compared to the non-dioxo pyrrolidine in the target compound.

Antifungal Activity: Compound [3D], with a nitrobenzyl group, showed superior activity against Aspergillus flavus (13.3 mm inhibition) compared to [3A] (12.0 mm). This suggests that electron-withdrawing groups (e.g., -NO₂) enhance antifungal potency . The absence of activity data for this compound precludes direct efficacy comparisons. However, its nitro group at position 4 (vs. position 2 in [3D]) may alter electronic effects on the aromatic ring, modulating interactions with fungal enzymes or membranes.

Electronic and Steric Effects :

- The trimethoxybenzyl group in [3A] introduces bulky substituents, which may explain its reduced activity compared to [3D]. This aligns with the hypothesis that steric bulk can hinder target engagement.

- The pyrrolidine ring in the target compound, lacking the dioxo modification, may confer greater metabolic stability but weaker hydrogen-bonding interactions compared to [3D] and [3A].

Actividad Biológica

4-Nitro-3-(pyrrolidin-1-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, mechanisms, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H12N4O2, featuring a nitro group and a pyrrolidine moiety attached to a benzamide structure. The presence of the nitro group is significant for its biological activity, influencing interactions with various biological targets.

| Property | Value |

|---|---|

| Molecular Weight | 232.24 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO |

| LogP | 1.5 |

This compound exhibits various biological activities, primarily through its interaction with specific receptors and enzymes. Its mechanism often involves:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways, which can lead to therapeutic effects in conditions like cancer or inflammation.

- Receptor Modulation : It can act as an agonist or antagonist at certain receptors, altering cellular responses.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has shown promise against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Case Study: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, this compound was tested against several cancer cell lines including MOLT-4 (a human leukemia cell line). The results indicated an IC50 value of approximately 45 µM, suggesting moderate potency in inhibiting cell growth .

Antimicrobial Properties

The compound also exhibits antimicrobial properties, making it a candidate for further development as an antibiotic agent. Research indicates its effectiveness against specific bacterial strains, although detailed mechanisms remain to be fully elucidated.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Key steps include:

- Formation of the Pyrrolidine Ring : Utilizing appropriate reagents to form the pyrrolidine moiety.

- Nitration : Introducing the nitro group via electrophilic aromatic substitution.

- Amidation : Finalizing the structure through amidation with benzoyl chloride.

Table 2: Synthetic Route Overview

| Step | Reagents/Conditions |

|---|---|

| Pyrrolidine Formation | Ammonium acetate, heat |

| Nitration | HNO3/H2SO4 mixture |

| Amidation | Benzoyl chloride, base (e.g., triethylamine) |

Research Findings

Several studies have focused on the structure-activity relationship (SAR) of similar compounds to optimize their efficacy and reduce toxicity. For instance, modifications to the pyrrolidine ring or the introduction of different substituents on the benzamide moiety have been explored to enhance biological activity while minimizing side effects .

Comparative Analysis

A comparative analysis with structurally related compounds shows that variations in substituents significantly influence both potency and selectivity towards biological targets.

Table 3: Comparative Biological Activity Data

| Compound | IC50 (µM) | Target |

|---|---|---|

| This compound | 45 | Bcl-xL |

| Related Compound A | 30 | Bcl-xL |

| Related Compound B | 60 | Bcl-xL |

Q & A

Q. What synthetic methodologies are commonly employed to prepare 4-Nitro-3-(pyrrolidin-1-yl)benzamide?

The synthesis typically involves multi-step reactions, starting with nitration of a benzamide precursor followed by coupling with pyrrolidine. Key steps include:

- Nitration : Introducing the nitro group at the 4-position using nitric acid/sulfuric acid under controlled temperatures (0–5°C).

- Amide Coupling : Reacting 3-(pyrrolidin-1-yl)benzoyl chloride with a nitro-substituted aniline derivative in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) ensure >95% purity.

Q. Which analytical techniques are critical for confirming the structure of this compound?

- NMR Spectroscopy : H and C NMR verify aromatic proton environments (δ 7.8–8.2 ppm for nitro groups) and pyrrolidine ring conformation (δ 1.5–3.5 ppm) .

- X-ray Crystallography : Resolves bond lengths (e.g., C-N amide bond: ~1.33 Å) and dihedral angles to confirm spatial arrangement .

- HPLC-MS : Validates molecular weight (e.g., [M+H]+ at m/z 316.1) and purity (>98%) .

Q. What preliminary assays are used to evaluate the biological activity of this compound?

- Kinase Inhibition Assays : Measure IC values against TrkA/B/C using ATP-dependent luminescence assays .

- Cellular Uptake Studies : Fluorescent tagging (e.g., BODIPY derivatives) quantifies intracellular accumulation in cancer cell lines .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different studies?

Contradictions may arise from assay variability or impurities. Mitigation strategies include:

- Orthogonal Assays : Validate kinase inhibition via Western blot (phosphorylation status) and SPR (binding kinetics) .

- Purity Reassessment : Use differential scanning calorimetry (DSC) to detect polymorphic forms affecting activity .

- Dose-Response Curves : Ensure consistency across multiple cell lines (e.g., HEK293 vs. HeLa) .

Q. What experimental design optimizes the compound’s pharmacokinetic (PK) properties?

- ADME Profiling :

- Absorption : Caco-2 cell permeability assays (P > 1 × 10 cm/s indicates good oral bioavailability).

- Metabolism : Liver microsome stability tests (t > 30 min preferred) .

Q. How can computational methods guide the optimization of this compound’s selectivity?

- Molecular Docking : Simulate binding to TrkA (PDB: 4AOJ) vs. off-target kinases (e.g., EGFR) to identify critical interactions (e.g., hydrogen bonds with Glu560) .

- QSAR Modeling : Correlate nitro group electronegativity with inhibitory potency using Hammett constants (σ ≈ 0.78) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.